molecular formula C38H58O3 B12659943 Cholest-5-en-3beta-yl p-butoxybenzoate CAS No. 41484-52-0

Cholest-5-en-3beta-yl p-butoxybenzoate

Cat. No.: B12659943
CAS No.: 41484-52-0
M. Wt: 562.9 g/mol
InChI Key: GFMITXRJKIEHCN-ZPNBHVAPSA-N
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Description

Cholest-5-en-3beta-yl p-butoxybenzoate is a cholesteryl ester derivative characterized by a sterol backbone (cholest-5-en-3beta-ol) esterified with p-butoxybenzoic acid. This compound is of interest in materials science, particularly in the study of liquid crystals, due to the mesomorphic properties imparted by its rigid steroid core and flexible alkyl chain substituents. Its structure combines the planar cholesterol framework with a para-substituted benzoate group, influencing phase transition temperatures and molecular packing behavior.

Properties

CAS No.

41484-52-0

Molecular Formula

C38H58O3

Molecular Weight

562.9 g/mol

IUPAC Name

[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-butoxybenzoate

InChI

InChI=1S/C38H58O3/c1-7-8-24-40-30-15-12-28(13-16-30)36(39)41-31-20-22-37(5)29(25-31)14-17-32-34-19-18-33(27(4)11-9-10-26(2)3)38(34,6)23-21-35(32)37/h12-16,26-27,31-35H,7-11,17-25H2,1-6H3/t27-,31+,32?,33-,34?,35?,37+,38-/m1/s1

InChI Key

GFMITXRJKIEHCN-ZPNBHVAPSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholest-5-en-3beta-yl p-butoxybenzoate typically involves the esterification of cholesterol with p-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3beta-yl p-butoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the ester group or other functional groups present in the molecule.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Cholest-5-en-3beta-yl p-butoxybenzoate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studies of esterification and other organic reactions.

    Biology: The compound can be used in studies of membrane biology and cholesterol metabolism, given its structural similarity to cholesterol.

    Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a component in formulations for treating cholesterol-related disorders.

    Industry: It may be used in the development of new materials, such as liquid crystals or polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of cholest-5-en-3beta-yl p-butoxybenzoate depends on its specific application. In biological systems, it may interact with cell membranes or enzymes involved in cholesterol metabolism. The ester group can be hydrolyzed by esterases, releasing cholesterol and p-butoxybenzoic acid, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzoate Esters

The p-butoxy group in Cholest-5-en-3beta-yl p-butoxybenzoate contrasts with halogenated benzoates (e.g., 2-bromo-5-chlorobenzoic acid in ). Halogens (Br, Cl) increase polarity and melting points due to stronger intermolecular forces, while the butoxy group enhances hydrophobicity and reduces melting points. For example:

Compound Substituent Melting Point (°C) Solubility (Polarity) Application
This compound p-butoxy ~120–135 (est.) Low (non-polar solvents) Liquid crystals
2-Bromo-5-chlorobenzoic acid Br, Cl 210–215 Moderate (polar solvents) Pharmaceuticals

The butoxy chain in the former promotes liquid crystalline phases by balancing rigidity and flexibility, whereas halogenated analogs are more suited for synthetic intermediates due to reactivity .

Comparison with Other Cholesteryl Esters

Cholesteryl esters with varying para-substituents (e.g., p-nitro, p-methoxy) exhibit distinct phase behaviors:

  • p-Nitrobenzoate : Higher melting points (>150°C) due to nitro group polarity and hydrogen bonding.
  • p-Methoxybenzoate : Lower transition temperatures (~100°C) compared to p-butoxy derivatives, as methoxy groups are less effective at stabilizing mesophases.

These trends underscore the butoxy group’s optimal chain length for mesophase stability in liquid crystal applications.

Mesomorphic Behavior

Studies suggest that this compound forms smectic phases at 110–130°C, attributed to the butoxy group’s alignment with the cholesterol core. This contrasts with shorter-chain esters (e.g., p-methoxy), which exhibit narrower mesophase ranges.

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